molecular formula C14H19NO B5007953 (4-ETHYLPHENYL)(PIPERIDINO)METHANONE

(4-ETHYLPHENYL)(PIPERIDINO)METHANONE

Cat. No.: B5007953
M. Wt: 217.31 g/mol
InChI Key: GPFHRAWAPVANQW-UHFFFAOYSA-N
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Description

(4-ETHYLPHENYL)(PIPERIDINO)METHANONE is an organic compound that features a piperidine ring attached to a phenyl group substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-ETHYLPHENYL)(PIPERIDINO)METHANONE typically involves the reaction of 4-ethylbenzoyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures a consistent supply of reactants and efficient removal of by-products, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-ETHYLPHENYL)(PIPERIDINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of 4-ethylbenzoic acid or 4-ethylbenzophenone.

    Reduction: Formation of (4-ethylphenyl)(piperidino)methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4-ETHYLPHENYL)(PIPERIDINO)METHANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-ETHYLPHENYL)(PIPERIDINO)METHANONE involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, leading to modulation of their activity. The phenyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (4-METHYLPHENYL)(PIPERIDINO)METHANONE: Similar structure but with a methyl group instead of an ethyl group.

    (4-CHLOROPHENYL)(PIPERIDINO)METHANONE: Contains a chlorine atom on the phenyl ring.

    (4-METHOXYPHENYL)(PIPERIDINO)METHANONE: Features a methoxy group on the phenyl ring.

Uniqueness: (4-ETHYLPHENYL)(PIPERIDINO)METHANONE is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.

Properties

IUPAC Name

(4-ethylphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-12-6-8-13(9-7-12)14(16)15-10-4-3-5-11-15/h6-9H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFHRAWAPVANQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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